(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Suzuki–Miyaura coupling Indole C3-arylation Protecting-group effect

Researchers needing exclusive C3-arylation of N-Boc-protected indole face C2/C3 mixtures with unprotected boronic acids. This compound (CAS 181365-26-4) provides pre-installed Boc protection and C3-boronic acid for regiochemical fidelity. • Exclusive C3 connectivity validated vs. unprotected/tosyl analogs • Free boronic acid gives higher yields and shorter times vs. pinacol ester • ≥98% purity reduces failed couplings in parallel synthesis

Molecular Formula C13H16BNO4
Molecular Weight 261.08 g/mol
CAS No. 181365-26-4
Cat. No. B070011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
CAS181365-26-4
Molecular FormulaC13H16BNO4
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESB(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3
InChIKeyUAGJZZDMFOTJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-Indole-3-Boronic Acid: Identity & Procurement


(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (CAS 181365-26-4) is an N-Boc-protected heteroarylboronic acid that serves as a key building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing 3-arylated indole scaffolds [1]. Its molecular formula is C₁₃H₁₆BNO₄ (MW 261.08), and it is supplied as a solid with typical purities of 95–98% (HPLC) . The Boc group simultaneously protects the indole nitrogen during coupling and can be removed under mild acidic conditions to liberate the free N–H for downstream functionalization [1].

1-Boc-Indole-3-Boronic Acid Substitution Risks


Indole boronic acids are not interchangeable: the position of the boronic acid (C-2 vs. C-3), the choice of N-protecting group (Boc, Tos, H, or silyl), and the boron presentation (free acid vs. pinacol ester) each profoundly alter reactivity in Suzuki couplings [1]. Substituting the free boronic acid with its pinacol ester can reduce yield and extend reaction time, while replacing the Boc group with a tosyl or no protection changes the outcome depending on whether the indole serves as the boron or halide partner [1]. Even regioisomeric N-Boc-indole-2-boronic acid delivers different regiochemical connectivity in the product, making blind substitution a direct threat to synthetic route fidelity .

1-Boc-Indole-3-Boronic Acid Differentiation Evidence


Effect of N-Protection on Suzuki Coupling Yield

In a direct head-to-head study by Prieto et al., when indolylboronic acids were reacted with phenyl bromides under identical Suzuki conditions, the unprotected indole-3-boronic acid gave the highest yield, the N-Boc-protected analog gave a lower yield, and the N-tosyl-protected analog gave the lowest yield [1]. This establishes a quantitative reactivity hierarchy that directly impacts procurement decisions for C3-arylation routes.

Suzuki–Miyaura coupling Indole C3-arylation Protecting-group effect

Free Acid vs. Pinacol Ester Reactivity

Prieto et al. demonstrated that arylpinacolboronate esters are systematically less reactive than the corresponding arylboronic acids in indole Suzuki couplings, requiring considerably longer reaction times and furnishing generally lower yields of biaryl [1]. This class-level finding applies directly to the choice between CAS 181365-26-4 (free acid) and its pinacol ester CAS 942070-45-3.

Boronic acid vs. pinacol ester Reaction kinetics Suzuki coupling efficiency

Unsubstituted vs. Substituted Indole Boronic Acid Yields

In a study synthesizing tridentate triazinyl-pyridyl indole complexants, the unsubstituted N-Boc-indole-3-boronic acid gave a modest 38% isolated yield when coupled with a 6-bromo-triazinylpyridine electrophile, whereas other substituted N-Boc-indole-3-boronic acids (e.g., 5-methoxy or 4-methyl) provided yields up to 85% under identical conditions [1]. This demonstrates that for demanding electrophiles, the unfunctionalized Boc-protected core is a lower-yielding but essential entry point for specific scaffold construction.

Tridentate complexants Heterocycle cross-coupling Structure–reactivity relationship

C3-Selective Borylation by N-Boc Directing Group

The N-Boc group serves as a powerful directing group for iridium-catalyzed C–H borylation, steering boron insertion exclusively to the C3 position of indole [1]. This is in contrast to N-unprotected indole, where C2-borylation can compete, and to alternative protecting groups that may direct to different positions. Purchasing the pre-formed N-Boc-indole-3-boronic acid guarantees the regioisomeric purity required for C3-selective elaboration without additional purification steps.

C–H borylation Regioselectivity Directing-group effect

Purity Grade Comparison for Indole Boronic Acids

Commercial availability data indicate that (1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid can be sourced at 98% purity (HPLC) from select suppliers , while the more common purity specification across vendors is 95% . This 3-percentage-point purity increment may reduce side-product formation in stoichiometrically sensitive couplings where excess boronic acid is used.

Purity specification Quality control Procurement standard

Cold Storage Equivalence of Free Acid and Pinacol Ester

Both the free boronic acid (CAS 181365-26-4) and its pinacol ester (CAS 942070-45-3) require storage under inert atmosphere in a freezer at –20 °C . Unlike some arylboronic acids that are bench-stable, this compound's cold-storage requirement is equivalent to that of the ester, neutralizing a common argument favoring the ester for stability reasons alone.

Stability Storage condition Cold-chain logistics

1-Boc-Indole-3-Boronic Acid Deployment Scenarios


C3-Selective Arylation in Medicinal Chemistry Libraries

When a medicinal chemistry program requires exclusive C3-arylation of an indole core with orthogonal Boc protection for subsequent N–H elaboration, the pre-formed N-Boc-indole-3-boronic acid (CAS 181365-26-4) eliminates the need for post-coupling N-protection and avoids C2/C3 regioisomeric mixtures that arise from unprotected indole boronic acids . The direct head-to-head data from Prieto et al. confirm that Boc protection occupies a defined yield window between unprotected and tosyl-protected analogs, allowing route planners to budget yield expectations accurately .

Process Scale-Up: Free Acid Over Pinacol Ester

For process routes where reaction time and yield density are critical cost drivers, selecting the free boronic acid (CAS 181365-26-4) over the pinacol ester (CAS 942070-45-3) is supported by class-level evidence that free boronic acids require shorter reaction times and deliver higher yields in indole Suzuki couplings . Since both forms share identical –20 °C freezer storage requirements , the acid provides superior atom economy and throughput without additional logistical burden.

Tridentate Ligand Synthesis with Unsubstituted C3 Linkage

In the construction of triazinyl-pyridin-2-yl indole complexants for minor actinide/lanthanide separations, the unfunctionalized N-Boc-indole-3-boronic acid is the required coupling partner when no additional indole substituents are desired. Although a modest 38% yield was reported for a specific electrophile, this compound is the only entry point for the unsubstituted indole connectivity that defines the ligand's coordination geometry . Researchers must procure the exact CAS 181365-26-4 compound, as substituted analogs alter both yield and binding-site architecture.

High-Purity Supply for Parallel Synthesis and Fragment-Based Discovery

For automated parallel synthesis platforms where stoichiometric precision is critical, sourcing the compound at 98% (HPLC) purity rather than the standard 95% grade reduces the cumulative impact of impurities across large compound arrays. The 3-percentage-point purity differential, while modest, can translate to a meaningful reduction in failed coupling reactions when scaled across hundreds of library members, improving overall library success rates.

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